

Quantifying Hesperidin Methyl Chalcone using RP-HPLC: An Application Note and Protocol

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Compound of Interest		
Compound Name:	Hesperidin methylchalcone	
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Introduction

Hesperidin Methyl Chalcone (HMC) is a semi-synthetic derivative of hesperidin, a flavonoid predominantly found in citrus fruits.[1] HMC exhibits significantly improved water solubility compared to its precursor, hesperidin, enhancing its bioavailability and therapeutic potential.[1] [2] It is widely used in pharmaceutical formulations for its benefits to vascular health, acting as a microcirculation enhancer and capillary protectant.[2] Accurate and reliable quantification of HMC in raw materials and finished pharmaceutical products is crucial for ensuring quality control, dosage accuracy, and therapeutic efficacy.

This document provides a detailed protocol for the quantification of Hesperidin Methyl Chalcone using a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The methodology is based on established and validated procedures, ensuring specificity, precision, and accuracy.

Principle of the Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In this method, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is polar. HMC, being a relatively nonpolar molecule, interacts with the nonpolar stationary phase. By carefully controlling the composition of the polar mobile phase, HMC is eluted from the column at a



specific time, known as its retention time. A UV detector measures the absorbance of the eluting HMC, and the resulting peak area is directly proportional to its concentration, allowing for precise quantification.

Experimental Protocol

This protocol is adapted from a validated method for the simultaneous estimation of HMC,

Hesperidin, and Ascorbic Acid.[3]
1. Instrumentation and Materials
Instrumentation:
 HPLC system with a pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
Chromatography data acquisition and processing software.
Analytical balance.
Sonicator.
o pH meter.
Chemicals and Reagents:
Hesperidin Methyl Chalcone (HMC) reference standard.
Acetonitrile (HPLC grade).
Methanol (HPLC grade).
Potassium Dihydrogen Phosphate (Analytical grade).[3]

• Triethylamine (TEA) (HPLC grade).

Orthophosphoric Acid (Analytical grade).

High-purity water (Milli-Q or equivalent).



- Chromatographic Column:
 - Kromasil C18 (250 x 4.6 mm, 5 μm particle size) or equivalent.[3]

2. Optimized Chromatographic Conditions

The following table summarizes the optimized conditions for the RP-HPLC analysis.

Parameter	Specification
Column	Kromasil C18 (250 x 4.6 mm, 5 μm)[3]
Mobile Phase	10 mM Potassium Dihydrogen Phosphate Buffer (pH 4.2): Methanol: Acetonitrile (50:40:10 v/v/v) with 0.05% TEA[3]
Flow Rate	0.9 mL/min[3]
Detection Wavelength	280 nm[1][2]
Injection Volume	10 μL (Typical, can be optimized)
Column Temperature	Ambient
Run Time	Approximately 10 minutes

3. Preparation of Solutions

- 10 mM Potassium Dihydrogen Phosphate Buffer (pH 4.2):
 - Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in high-purity water to make a 10 mM solution.
 - Adjust the pH to 4.2 using dilute orthophosphoric acid.[3]
- · Mobile Phase Preparation:
 - Mix the 10 mM Phosphate Buffer (pH 4.2), Methanol, and Acetonitrile in the ratio of 50:40:10 (v/v/v).
 - Add Triethylamine (TEA) to a final concentration of 0.05%.

Methodological & Application





- \circ Filter the mobile phase through a 0.45 μ m membrane filter and degas by sonication for 15-20 minutes before use.
- Standard Stock Solution (100 μg/mL):
 - Accurately weigh 5 mg of the HMC reference standard.[3]
 - Transfer it to a 50 mL volumetric flask.
 - Add 10 mL of methanol to dissolve the standard and sonicate briefly if necessary.[3]
 - Dilute to the mark with the 10 mM phosphate buffer (pH 4).[3]
- Working Standard Solutions:
 - From the stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the linear range (e.g., 5, 10, 15, 20, and 25 μg/mL).
 [3]
- 4. Preparation of Sample Solutions (from Tablets)
- Weigh and finely powder 20 tablets to ensure homogeneity.[3]
- Accurately weigh an amount of the powder equivalent to 5 mg of HMC and transfer it to a 100 mL volumetric flask.[3]
- Add 10 mL of methanol and sonicate for 10 minutes to extract the HMC.[3]
- Dilute the solution to 100 mL with the 10 mM phosphate buffer (pH 4).[3]
- Filter the solution through a 0.45 μm syringe filter to remove any particulate matter.
- Make further dilutions with the mobile phase as necessary to bring the concentration within the calibration range.
- 5. Analysis Procedure
- System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

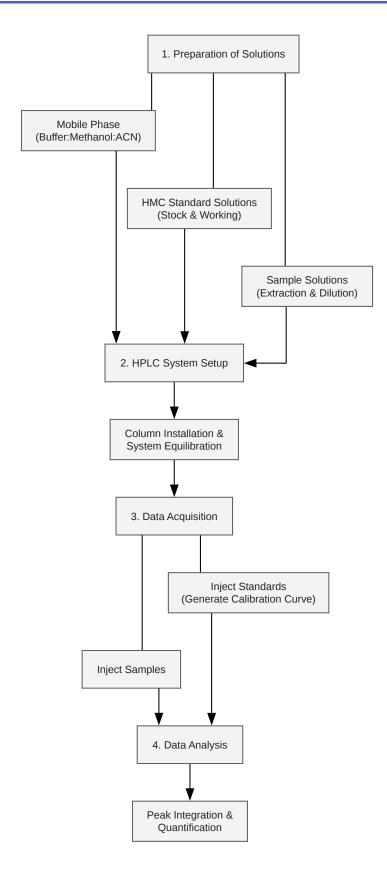


- Calibration Curve: Inject the working standard solutions in triplicate, starting from the lowest concentration. Record the peak areas and construct a calibration curve by plotting the average peak area against the concentration.
- Sample Analysis: Inject the prepared sample solutions in triplicate.
- Quantification: Determine the concentration of HMC in the sample by interpolating its
 average peak area from the linear regression equation of the calibration curve. The retention
 time for HMC is expected to be approximately 6.05 minutes under these conditions.[3]

Experimental Workflow and Validation Process

The following diagrams illustrate the overall experimental workflow for HMC quantification and the logical steps involved in validating the analytical method according to ICH guidelines.

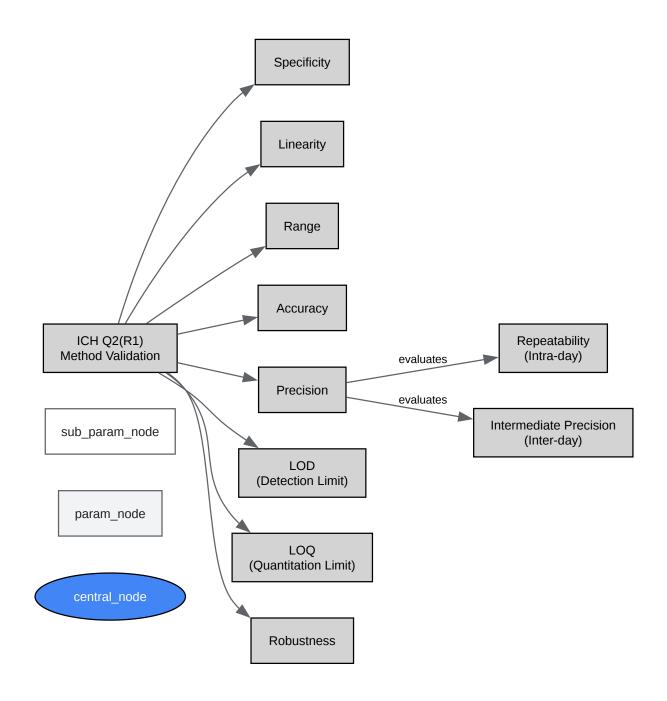




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Caption: Experimental workflow for the RP-HPLC quantification of HMC.





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